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Pharmacological profile of Mefuparib hydrochloride (MPH)

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An In-depth Technical Guide to the Pharmacological Profile of Mefuparib Hydrochloride (MPH)

Introduction

Mefuparib hydrochloride (MPH), also known as CVL218, is a novel and potent, orally active, second-generation poly(ADP-ribose) polymerase (PARP) inhibitor.[1][2][3] It competitively targets PARP1 and PARP2, enzymes crucial for DNA single-strand break repair.[4][5] By inhibiting these enzymes, MPH induces synthetic lethality in cancer cells with homologous recombination (HR) deficiencies, such as those with BRCA1/2 mutations.[6][7] This technical guide provides a comprehensive overview of the pharmacological profile of MPH, detailing its mechanism of action, pharmacodynamic and pharmacokinetic properties, and the experimental protocols used for its evaluation.

Pharmacodynamics

The pharmacodynamic effects of MPH are centered on its potent and selective inhibition of PARP1 and PARP2. This inhibition leads to a cascade of cellular events culminating in the selective killing of cancer cells with deficient DNA repair mechanisms.

Mechanism of Action

MPH functions as a substrate-competitive inhibitor of PARP1 and PARP2.[4][7] The inhibition of PARP activity prevents the repair of DNA single-strand breaks (SSBs). During DNA replication, these unrepaired SSBs are converted into more cytotoxic double-strand breaks (DSBs).[6] In



healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with HR deficiencies (e.g., BRCA1/2 mutations), these DSBs cannot be repaired, leading to genomic instability, G2/M cell cycle arrest, and ultimately, apoptosis.[5][6][7] This selective targeting of HR-deficient cells is known as synthetic lethality.

Key downstream effects of MPH's PARP inhibition include:

- Reduced Poly(ADP-ribose) (PAR) Formation: Inhibition of PARP enzymatic activity leads to a measurable decrease in intracellular PAR levels.[5][6]
- Enhanced yH2AX Levels: The accumulation of unrepaired DSBs is marked by an increase in the phosphorylation of histone H2AX (yH2AX), a sensitive biomarker of DNA damage.[5][6]
 [7]
- Induction of G2/M Arrest and Apoptosis: The overwhelming DNA damage triggers cell cycle arrest at the G2/M checkpoint and subsequently induces programmed cell death (apoptosis).
 [4][7][8]

In Vitro Activity

MPH has demonstrated potent inhibitory activity against PARP1 and PARP2 and selectivity over other PARP family members. It effectively inhibits the proliferation of various human cancer cell lines, particularly those with HR deficiencies.

Table 1: In Vitro Inhibitory Activity of **Mefuparib** Hydrochloride



Target	IC50 Value	Assay Type		
PARP1	3.2 nM[4][5]	Biotinylated NAD+-based assay		
35.89 nM[6]	ELISA			
PARP2	1.9 nM[4][5]	Biotinylated NAD+-based assay		
TNKS1 (PARP5a)	1.6 μM[4][8]	Not Specified		
TNKS2 (PARP5b)	1.3 μM[4][8]	Not Specified		
PARP3	>10 μM[4][8]	Not Specified		
PARP6	>10 µM[4][8]	Not Specified		
Human Cancer Cell Lines (Average)	2.16 μM (Range: 0.12 μM - 3.64 μM)[4][8]	Proliferation Assay		

In Vivo Activity

Preclinical studies using animal models have confirmed the potent anticancer activity of MPH. In xenograft models using HR-deficient cancer cells, orally administered MPH led to significant, dose-dependent tumor growth inhibition.[6][8] For instance, in V-C8 (BRCA2-deficient) xenografts, treatment with MPH resulted in the complete disappearance of some tumors, particularly at higher doses.[8] Furthermore, MPH has been shown to synergistically enhance the efficacy of DNA-damaging agents like temozolomide in HR-proficient xenograft models.[6]

Pharmacokinetics

MPH exhibits favorable pharmacokinetic properties that support its clinical development, including high water solubility, good oral bioavailability, and extensive tissue distribution.[6]

Table 2: Pharmacokinetic Parameters of Mefuparib Hydrochloride in Animals



Species	Dose (Oral)	T1/2 (hours)	Cmax (ng/mL)	Bioavailabil ity	Reference
SD Rats	10 mg/kg	1.07 - 1.3	116	40% - 100%	[4][6][8]
20 mg/kg	1.07 - 1.3	313	40% - 100%	[4][6][8]	
40 mg/kg	1.07 - 1.3	725	40% - 100%	[4][6][8]	
3 mg/kg	1.6 ± 0.7	Not Reported	31.8%	[3]	
Cynomolgus Monkeys	5 mg/kg	2.16 - 2.7	114	40% - 100%	[4][6][8]
10 mg/kg	2.16 - 2.7	258	40% - 100%	[4][6][8]	
20 mg/kg	2.16 - 2.7	608	40% - 100%	[4][6][8]	-

Absorption and Distribution

MPH possesses excellent water solubility (>35 mg/mL), which is significantly higher than that of the first-generation PARP inhibitor olaparib (AZD2281).[6] This property facilitates its formulation and oral absorption.[6] A key pharmacokinetic feature of MPH is its high tissue distribution; in rats, the average drug concentrations in tissues were found to be 33-fold higher than in plasma.[6][7] Studies have also indicated that MPH can penetrate the blood-brain barrier (BBB), potentially mediated by uptake transporters.[1][9]

Metabolism and Excretion

Following administration, MPH is rapidly metabolized, with M8 identified as the major metabolite in plasma, urine, feces, and bile in rats.[1] The drug is primarily eliminated through feces.[1] Within 168 hours after oral administration in rats, 97.15% of the dose was recovered in urine and feces.[1] Biliary excretion also plays a role, with 41.87% of the radioactive dose recovered in bile within 72 hours.[1]

Experimental Protocols In Vitro PARP1/2 Inhibition Assay (Biotinylated NAD+-based)



- Recombinant human PARP1 or PARP2 enzyme is incubated in a reaction buffer containing stimulatory DNA.
- Varying concentrations of Mefuparib hydrochloride are added to the wells.
- The enzymatic reaction is initiated by adding a mix of biotinylated NAD+ and NAD+.
- The reaction is allowed to proceed for a specified time at room temperature and then stopped.
- The biotinylated PAR incorporated onto the captured histone proteins is detected using a streptavidin-conjugated reporter.
- The signal is read on a plate reader, and IC50 values are calculated by fitting the doseresponse data to a four-parameter logistic equation.

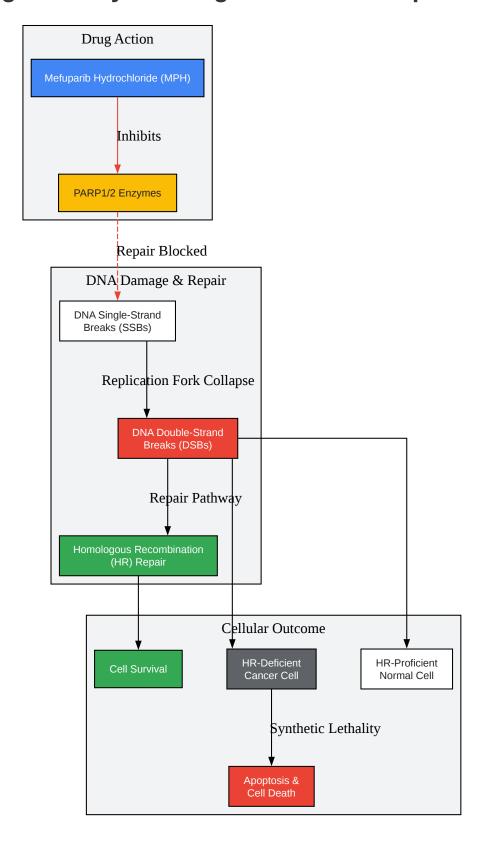
In Vivo Pharmacodynamic Assay (Xenograft Model)

- Nude mice are subcutaneously inoculated with HR-deficient cancer cells (e.g., BRCA1-deficient MDA-MB-436).
- Once xenografts reach a volume of 100–200 mm³, mice are randomized into vehicle control and MPH-treated groups.[6]
- A single oral dose of MPH is administered.[6]
- At various time points post-administration, blood and tumor xenograft samples are collected.
 [6]
- Plasma and tumor tissue concentrations of MPH are determined using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[6]
- Tumor lysates are analyzed for pharmacodynamic biomarkers. PAR formation is assessed via western blot or ELISA, and yH2AX levels are measured by western blot or immunohistochemistry to confirm target engagement and downstream effects.

Visualizations



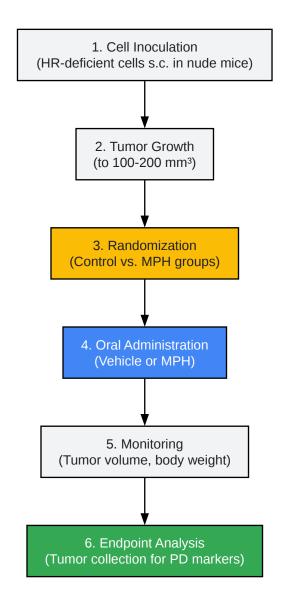
Signaling Pathway and Logical Relationships



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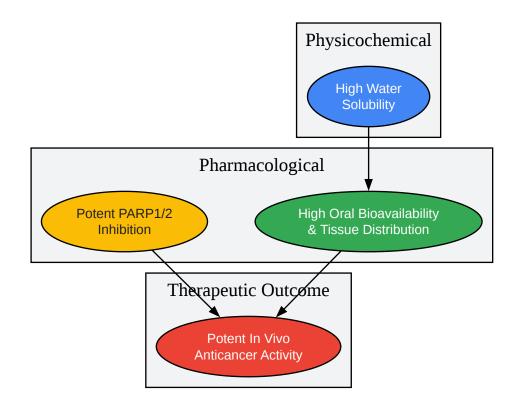
Caption: Mechanism of synthetic lethality induced by **Mefuparib** hydrochloride.



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Caption: Experimental workflow for an in vivo xenograft study of MPH.





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Caption: Logical relationship of MPH properties contributing to its efficacy.

Conclusion

Mefuparib hydrochloride is a promising PARP1/2 inhibitor with a well-defined pharmacological profile. Its high potency, selectivity, and mechanism of synthetic lethality provide a strong rationale for its use in HR-deficient cancers.[6][7] The compound's excellent pharmaceutical properties, including high water solubility and favorable pharmacokinetics, distinguish it from earlier-generation PARP inhibitors and strongly support its ongoing clinical development as a novel cancer therapy.[6] The clear relationship between PARP inhibition and anticancer activity, evidenced by pharmacodynamic biomarkers like PAR and γH2AX, further solidifies its therapeutic potential.[7]

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